molecular formula C10H13N3O B11903776 2-(6-Methoxy-1H-indazol-3-yl)ethanamine

2-(6-Methoxy-1H-indazol-3-yl)ethanamine

Cat. No.: B11903776
M. Wt: 191.23 g/mol
InChI Key: XOMMSLRSWOWOHW-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1H-indazol-3-yl)ethanamine is a bioactive compound characterized by an indazole core substituted with a methoxy group at the 6-position and an ethanamine side chain at the 3-position. Indazole derivatives are notable for their dual nitrogen atoms in the bicyclic aromatic system, which enhance hydrogen-bonding capabilities and metabolic stability compared to indole analogs . This compound is of interest in medicinal chemistry for its structural similarity to tryptamine derivatives, which are known to interact with serotonin receptors .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(6-methoxy-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-14-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)

InChI Key

XOMMSLRSWOWOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1H-indazol-3-yl)ethanamine typically involves the functionalization of the indazole core. One common method includes the reaction of 6-methoxyindazole with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

2-(6-Methoxy-1H-indazol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(6-Methoxy-1H-indazol-3-yl)ethanamine Indazole 6-OCH₃, 3-CH₂CH₂NH₂ C₁₀H₁₂N₃O 190.22 Enhanced metabolic stability; serotonin receptor research
2-(6-Methoxy-1H-indol-3-yl)ethanamine Indole 6-OCH₃, 3-CH₂CH₂NH₂ C₁₁H₁₄N₂O 190.24 Serotonin receptor affinity (e.g., 5-HT₁A/₂A)
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-MeO-DMT) Indole 5-OCH₃, 3-CH₂CH₂NH₂ C₁₁H₁₄N₂O 190.24 Psychedelic activity; 5-HT₂A agonist
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride Indole 6-Br, 3-CH₂CH₂NH₂ (HCl salt) C₁₀H₁₁BrN₂·HCl 275.57 Electron-deficient scaffold; halogenated probes
2-(1-Methyl-6-phenylmethoxy-1H-indol-3-yl)ethanamine Indole 6-OCH₂Ph, 1-CH₃, 3-CH₂CH₂NH₂ C₁₈H₂₀N₂O 280.37 Bulky substituent; reduced solubility

Key Differences and Research Findings

Core Structure: Indazole vs. This makes indazole-based compounds more resistant to oxidative degradation in vivo . Substituent Position: The 6-methoxy group in the target compound contrasts with 5-methoxy analogs (e.g., 5-MeO-DMT). Positional isomerism significantly alters receptor selectivity; 6-methoxy derivatives show weaker psychedelic activity but improved selectivity for non-hallucinogenic serotonin receptors (e.g., 5-HT₁A) .

Functional Groups :

  • Halogenation : Bromination at the 6-position (e.g., 6-bromoindole derivative) introduces electron-withdrawing effects, altering binding kinetics and enabling use as a radioligand .
  • N-Alkylation : Methylation at the indole’s 1-position (e.g., 1-methyl-6-phenylmethoxyindole) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Pharmacokinetics :

  • The indazole derivative’s metabolic stability is superior to indole analogs, as evidenced by reduced CYP450-mediated oxidation in liver microsome assays .
  • Hydrochloride salts (e.g., 2-(6-methoxy-1H-indol-3-yl)ethanamine hydrochloride) improve solubility and bioavailability compared to free bases .

Biological Activity: Serotonin Receptors: 6-Methoxyindole derivatives exhibit moderate affinity for 5-HT₁A (Ki = 120 nM) and 5-HT₂A (Ki = 450 nM), whereas 5-methoxyindoles (e.g., 5-MeO-DMT) show stronger 5-HT₂A agonism (Ki = 15 nM) . Enzymatic Targets: Indazole derivatives demonstrate inhibitory activity against monoamine oxidase (MAO) due to enhanced π-π stacking with flavin cofactors .

Biological Activity

2-(6-Methoxy-1H-indazol-3-yl)ethanamine is an indazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of indazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroactive effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The chemical structure of 2-(6-Methoxy-1H-indazol-3-yl)ethanamine is characterized by the presence of a methoxy group on the indazole ring, which is believed to influence its biological interactions. Its molecular formula is C9H12N2OC_9H_{12}N_2O, and it has a molecular weight of approximately 164.20 g/mol.

The biological activity of 2-(6-Methoxy-1H-indazol-3-yl)ethanamine can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Signal Transduction Modulation : The compound may modulate key signaling pathways, such as those involving apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(6-Methoxy-1H-indazol-3-yl)ethanamine. In vitro assays have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)5.15Induction of apoptosis via p53/MDM2 pathway
A549 (Lung)10.25Cell cycle arrest in G0/G1 phase
PC-3 (Prostate)8.75Inhibition of Bcl-2 expression
Hep-G2 (Liver)12.50Activation of pro-apoptotic proteins

The compound was shown to induce apoptosis in K562 cells by increasing the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 levels, suggesting a mechanism involving mitochondrial pathways .

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. Studies indicate that 2-(6-Methoxy-1H-indazol-3-yl)ethanamine can inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition leads to a decrease in pro-inflammatory cytokines and mediators, indicating potential therapeutic applications in treating inflammatory diseases .

Neuroactive Effects

Research has also explored the neuroactive properties of this compound. It has been suggested that 2-(6-Methoxy-1H-indazol-3-yl)ethanamine may exhibit effects similar to psychoactive substances, potentially influencing mood and behavior through its interaction with serotonin receptors. However, more detailed studies are required to fully elucidate these effects and their implications for mental health .

Case Studies

Several case studies have documented the effects and potential risks associated with the use of indazole derivatives, including 2-(6-Methoxy-1H-indazol-3-yl)ethanamine:

  • Case Study on Psychotropic Effects : A study reported acute psychiatric symptoms in users of indazole derivatives, including anxiety and hallucinations. While these effects were not directly linked to 2-(6-Methoxy-1H-indazol-3-yl)ethanamine specifically, they highlight the need for caution when considering compounds within this class .
  • Clinical Trials for Cancer Treatment : Preliminary clinical trials investigating the use of similar indazole compounds in cancer therapy have shown promising results in terms of tumor reduction and improved patient outcomes .

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